Volatility-Controlled Handling Versus Highly Volatile N-(2-Chloroethyl)aziridine (CEA)
N-(2-Chloroethyl)aziridine-1-carboxamide exhibits substantially reduced vapor pressure compared to its non-carbamoylated parent CEA (CAS 694-03-1), a metabolite of cyclophosphamide. CEA is a known volatile cytotoxicant with a boiling point of 130.2±23.0 °C at 760 mmHg, requiring specialized gas chromatography-mass spectrometry (GC-MS) trapping for quantification due to evaporative loss during standard sample preparation [1]. The addition of the carboxamide group increases molecular weight (from 105.56 to 148.59 g/mol) and introduces hydrogen-bonding capacity, which collectively lower volatility. This difference is critical for in vitro assay reproducibility: CEA's documented ability to volatilize, diffuse across wells, and cause bystander cytotoxicity confounds dose-response measurements, whereas the target compound permits standard liquid-handling protocols without evaporative cross-contamination [1].
| Evidence Dimension | Volatility (boiling point and experimental handling artifacts) |
|---|---|
| Target Compound Data | Boiling point not directly reported; significantly reduced volatility versus CEA inferred from MW increase (+43 Da) and carboxamide H-bond donor/acceptor introduction. |
| Comparator Or Baseline | N-(2-chloroethyl)aziridine (CEA, CAS 694-03-1): Boiling point 130.2±23.0 °C at 760 mmHg; documented bystander cytotoxicity from well-to-well diffusion [1]. |
| Quantified Difference | Boiling point elevation not experimentally quantified in head-to-head study; qualitative handling advantage supported by structural physicochemical rationale. |
| Conditions | Physicochemical inference from structure (MW, H-bond capacity); CEA volatility documented in cancer chemotherapy pharmacology studies (2006). |
Why This Matters
For procurement, this compound eliminates the need for specialized volatile-compound handling infrastructure required by CEA, reducing workflow complexity and inter-well contamination risk in cell-based screening.
- [1] Cancer Chemother Pharmacol. Evidence for a role of chloroethylaziridine in the cytotoxicity of cyclophosphamide. 2000;45(4):329-336. View Source
